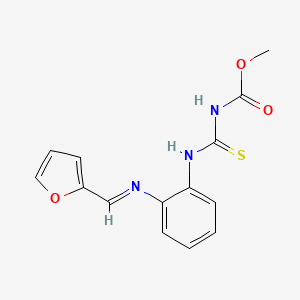
Furophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furophanate, known by its IUPAC name methyl [(2-{[(E)-furan-2-ylmethylidene]amino}phenyl)carbamothioyl]carbamate, is a chemical compound with the molecular formula C14H13N3O3S . It is primarily recognized for its fungicidal properties and is used in various agricultural applications to protect crops from fungal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furophanate can be synthesized through a multi-step process involving the reaction of furan-2-carbaldehyde with 2-aminophenylthiocarbamate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and effectiveness of the final product .
Chemical Reactions Analysis
Types of Reactions: Furophanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can lead to the formation of amine or alcohol derivatives .
Scientific Research Applications
Furophanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound’s fungicidal properties make it valuable in studying fungal biology and developing antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating fungal infections.
Mechanism of Action
Furophanate exerts its effects by inhibiting the growth and reproduction of fungal cells. It targets specific enzymes and pathways involved in fungal metabolism, disrupting their normal function and leading to cell death . The compound’s molecular structure allows it to interact with key proteins and enzymes, making it an effective fungicide.
Comparison with Similar Compounds
Thiophanate-methyl: Another fungicide with a similar structure and mode of action.
Carbendazim: A fungicide that shares some structural similarities and is used for similar applications.
Uniqueness: Furophanate is unique due to its specific molecular structure, which allows it to effectively target fungal cells while minimizing harm to other organisms. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
53878-17-4 |
|---|---|
Molecular Formula |
C14H13N3O3S |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
methyl N-[[2-(furan-2-ylmethylideneamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C14H13N3O3S/c1-19-14(18)17-13(21)16-12-7-3-2-6-11(12)15-9-10-5-4-8-20-10/h2-9H,1H3,(H2,16,17,18,21) |
InChI Key |
TZUAKKVHNFEFBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=S)NC1=CC=CC=C1N=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



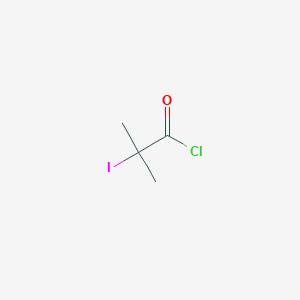
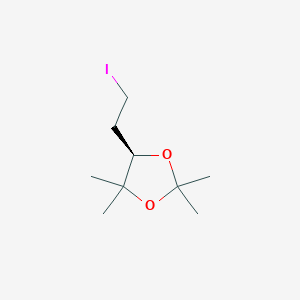
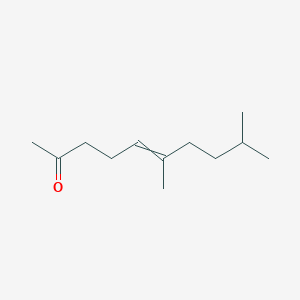

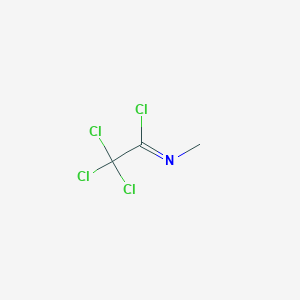
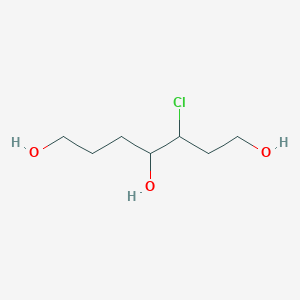
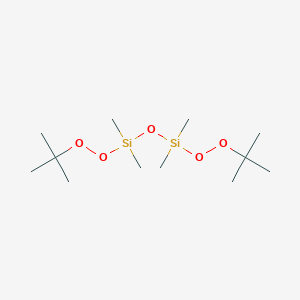
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)


![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)


